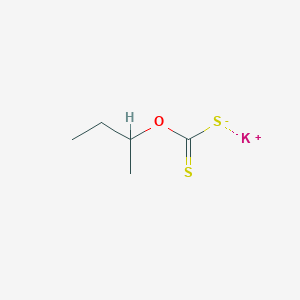
Potassium O-sec-butyl dithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium O-sec-butyl dithiocarbonate, also known as potassium sec-butyl xanthate, is an organic sulfur compound with the molecular formula C5H11KOS2 and a molecular weight of 190.36 g/mol . This compound is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals .
Méthodes De Préparation
Potassium O-sec-butyl dithiocarbonate is typically synthesized through the reaction of carbon disulfide with sec-butyl alcohol in the presence of potassium hydroxide . The reaction proceeds as follows:
CS2+C4H9OH+KOH→C5H11KOS2+H2O
The reaction is carried out under controlled conditions, usually at a temperature range of 20-30°C, to ensure the efficient formation of the desired product . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality.
Analyse Des Réactions Chimiques
Potassium O-sec-butyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other related compounds.
Substitution: This compound can participate in substitution reactions, where the sec-butyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Potassium O-sec-butyl dithiocarbonate has a wide range of applications in scientific research and industry:
Biology: This compound is used in biochemical studies to investigate the interactions of sulfur-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target sulfur-containing enzymes.
Mécanisme D'action
The mechanism of action of potassium O-sec-butyl dithiocarbonate involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in the flotation process, where it helps to separate valuable metal ores from the surrounding material. The compound’s molecular structure allows it to bind selectively to metal ions, facilitating their extraction .
Comparaison Avec Des Composés Similaires
Potassium O-sec-butyl dithiocarbonate is similar to other xanthates, such as potassium ethyl xanthate and potassium amyl xanthate. it is unique in its specific interaction with sec-butyl groups, which can influence its reactivity and selectivity in various applications . Other similar compounds include:
Potassium ethyl xanthate (C3H5KOS2): Used in similar applications but with different reactivity due to the ethyl group.
Potassium amyl xanthate (C6H13KOS2): Known for its use in the mining industry with a longer carbon chain influencing its properties.
Propriétés
Numéro CAS |
141-96-8 |
|---|---|
Formule moléculaire |
C5H10KOS2 |
Poids moléculaire |
189.4 g/mol |
Nom IUPAC |
potassium;butan-2-yloxymethanedithioate |
InChI |
InChI=1S/C5H10OS2.K/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |
Clé InChI |
RLDITDLPBDQPLD-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=S)[S-].[K+] |
SMILES isomérique |
CCC(C)OC(=S)[S-].[K+] |
SMILES canonique |
CCC(C)OC(=S)S.[K] |
Key on ui other cas no. |
141-96-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


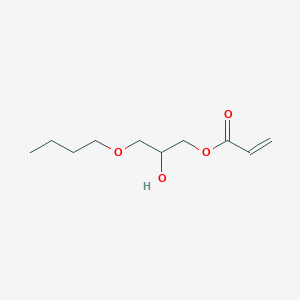

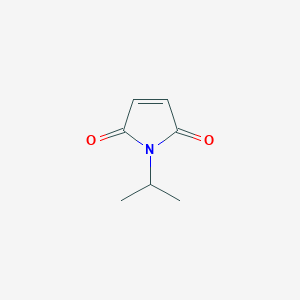




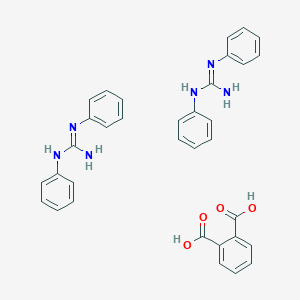

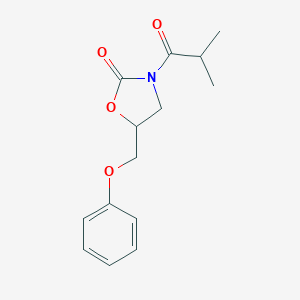
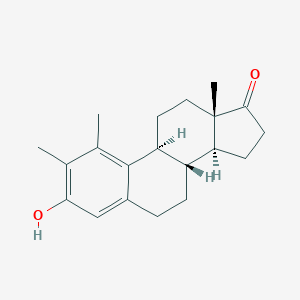
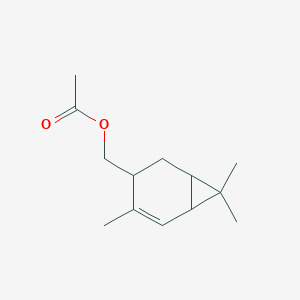

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
